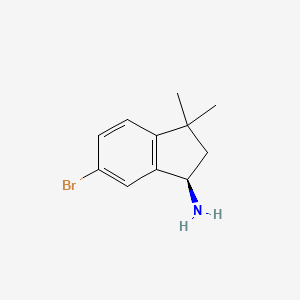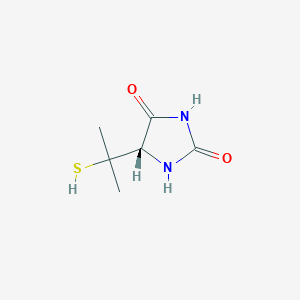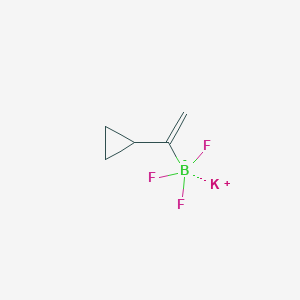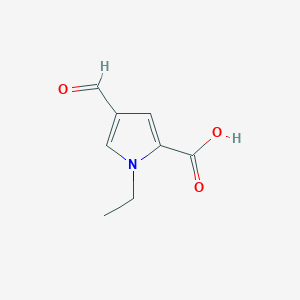
4-Bromo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole is an organic compound with a unique structure that includes a bromine atom, a methoxyethyl group, and a methyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrazoles with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
4-Bromo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxyethyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
4-Bromo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole: shares similarities with other brominated pyrazoles and methoxyethyl-substituted pyrazoles.
4-Bromo-3-{[(2-methoxyethyl)(3-methoxypropyl)amino]methyl}aniline: and are structurally related compounds with different substituents.
Uniqueness:
- The unique combination of a bromine atom, a methoxyethyl group, and a methyl group on the pyrazole ring gives this compound distinct chemical and physical properties.
- Its specific reactivity and potential biological activity set it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H11BrN2O |
|---|---|
Peso molecular |
219.08 g/mol |
Nombre IUPAC |
4-bromo-3-(2-methoxyethyl)-1-methylpyrazole |
InChI |
InChI=1S/C7H11BrN2O/c1-10-5-6(8)7(9-10)3-4-11-2/h5H,3-4H2,1-2H3 |
Clave InChI |
XCWQPEKVFADSEQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)CCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)





![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
